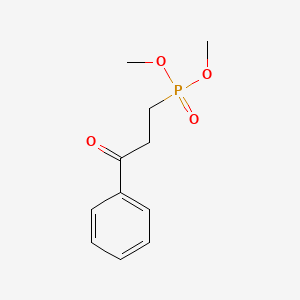
1,2-Cyclohexanediamine, N,N'-bis(7-chloro-4-quinolinyl)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- is a complex organic compound with a molecular formula of C24H22Cl2N4. This compound consists of 22 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, and 2 chlorine atoms . It is known for its unique structure, which includes a cyclohexane ring and two quinoline moieties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- typically involves the reaction of 1,2-cyclohexanediamine with 7-chloro-4-quinolinecarboxylic acid. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired cis-configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the quinoline rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moieties are known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The cyclohexanediamine core may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanediamine, N,N’-bis(4-quinolinyl)-, cis-: Lacks the chlorine atoms present in the original compound.
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, trans-: Differs in the spatial arrangement of the atoms.
1,2-Cyclohexanediamine, N,N’-bis(7-bromo-4-quinolinyl)-, cis-: Contains bromine atoms instead of chlorine.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- is unique due to its specific cis-configuration and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
183625-21-0 |
|---|---|
Fórmula molecular |
C24H22Cl2N4 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(1S,2R)-1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)/t21-,22+ |
Clave InChI |
LISWOCWHIAZFSB-SZPZYZBQSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
SMILES canónico |
C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


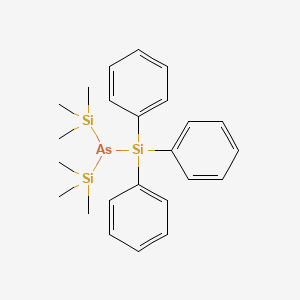

-](/img/structure/B15162705.png)
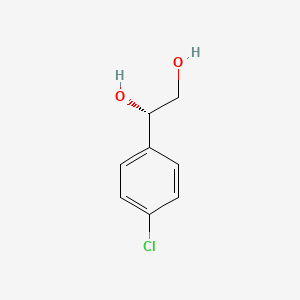
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
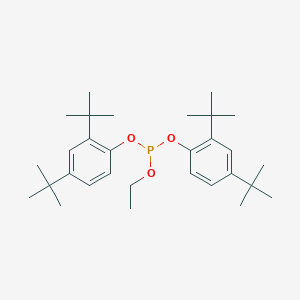


![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
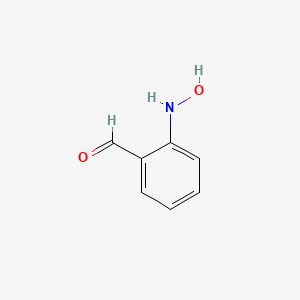
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

